molecular formula C7H16Cl2N6 B3010228 N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride CAS No. 2225142-13-0

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride

Cat. No.: B3010228
CAS No.: 2225142-13-0
M. Wt: 255.15
InChI Key: WXGNSUJFJOSGSS-UHFFFAOYSA-N
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Description

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride (CAS 2225142-13-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid structure incorporating two privileged pharmacophores: a 1,2,4-triazole-3,5-diamine core and a piperidine ring . The 1,2,4-triazole scaffold is a fundamental heterocyclic system known for its broad-spectrum pharmacological activities and its capacity for hydrogen bonding and dipole interactions, which facilitates high-affinity binding at biological receptors . Derivatives of this scaffold have demonstrated antimicrobial, anti-inflammatory, antiviral, and anticancer properties in research settings . The piperidine nucleus is equally important in drug discovery, serving as a key structural component in numerous therapeutic agents across various categories, including anticancer, antiviral, and antimicrobial applications . The molecular formula of the free base is C7H14N6, and the dihydrochloride salt form has a molecular weight of 255.15 g/mol . This product is provided exclusively for research and development purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet prior to use and handle all chemicals with appropriate precautions.

Properties

IUPAC Name

3-N-piperidin-4-yl-1H-1,2,4-triazole-3,5-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6.2ClH/c8-6-11-7(13-12-6)10-5-1-3-9-4-2-5;;/h5,9H,1-4H2,(H4,8,10,11,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGNSUJFJOSGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=NNC(=N2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride typically involves the formation of the piperidine and triazole rings followed by their coupling. One common method is the reductive amination of piperidine with an appropriate aldehyde or ketone, followed by cyclization to form the triazole ring. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Biological Activities

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride is part of a class of 1,2,4-triazole derivatives known for their diverse biological activities:

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Its structural similarity to known antimicrobial agents suggests potential effectiveness in treating infections .

Anticancer Properties

Research indicates that triazole derivatives can inhibit cancer cell growth. The presence of the piperidine moiety may enhance its interaction with biological targets involved in cancer proliferation pathways .

Anti-inflammatory Effects

Studies have indicated that compounds containing triazole rings can exhibit anti-inflammatory properties, making them candidates for further development in treating inflammatory diseases .

Material Science Applications

The unique properties of this compound extend beyond biological applications:

Coordination Chemistry

The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions has implications for developing new materials with specific electronic and optical properties .

Nanotechnology

In nanotechnology, derivatives of this compound are being explored for their potential in encapsulating nanoparticles and modifying their surfaces to enhance stability and functionality .

Mechanism of Action

The mechanism of action of N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Pharmacological Features

Compound Name Core Structure Substituent Target Affinity (Relative) Solubility
1H-1,2,4-Triazole-3,5-diamine 1,2,4-Triazole None HHEM High Moderate
N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride 1,2,4-Triazole Piperidin-4-yl HHEM (assumed) Not reported High (salt form)
2-Ethyl-1,3,4-oxadiazole 1,3,4-Oxadiazole Ethyl DNMT High Low

Key Findings

1H-1,2,4-Triazole-3,5-diamine: Exhibits high inhibitory activity against HHEM, as determined by virtual screening .

N5-(Piperidin-4-yl) Variant: The piperidinyl group may enhance binding through hydrophobic interactions or hydrogen bonding, though specific affinity data are unavailable. The dihydrochloride salt improves aqueous solubility, a critical advantage for in vivo applications compared to non-salt forms.

2-Ethyl-1,3,4-oxadiazole :

  • A top DNMT inhibitor with a distinct 1,3,4-oxadiazole core .
  • Demonstrates the importance of 5-membered heterocycles in epigenetic drug design but differs in target selectivity.

Mechanistic Insights

  • 5-Membered Rings : Both triazole and oxadiazole cores are prioritized in virtual screening due to their optimal geometry for enzyme binding .

Biological Activity

N5-(Piperidin-4-yl)-1H-1,2,4-triazole-3,5-diamine dihydrochloride is a compound that belongs to the class of 1,2,4-triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves microwave-assisted methods that enhance reaction efficiency and yield. The compound features a piperidinyl ring linked to a 1H-1,2,4-triazole moiety via a propanamide structure. The tautomeric nature of the triazole ring allows for various structural conformations that may influence its biological properties .

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant anticancer activity. For instance, a study highlighted the design and synthesis of hydroxamic acid-based histone deacetylase inhibitors featuring a 4-piperidin-4-yl-triazole core. These compounds demonstrated excellent inhibition rates against histone deacetylases (HDACs), particularly HDAC6, with some compounds achieving over 90% inhibition at concentrations as low as 1 μM .

Additionally, other studies have shown that triazole derivatives can lead to cell cycle arrest and apoptosis in various cancer cell lines. For example, specific derivatives were noted for their ability to significantly delay the cell cycle in HT29 cancer cells .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been extensively documented. Compounds similar to this compound have shown effectiveness against a range of pathogenic bacteria and fungi. In vitro evaluations demonstrated that certain triazoles exhibit high activity against Staphylococcus aureus and other strains at minimal inhibitory concentrations (MIC) lower than those of standard antibiotics .

Antioxidant Activity

The antioxidant properties of triazoles are also noteworthy. Some derivatives have been reported to exhibit significant radical scavenging activities comparable to well-known antioxidants like ascorbic acid. For instance, specific triazole compounds demonstrated IC50 values in DPPH assays that indicate strong potential for mitigating oxidative stress in biological systems .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Modulation : Triazoles can interfere with cell cycle progression at various checkpoints, leading to growth arrest in cancer cells.

Case Studies

Several case studies illustrate the efficacy of triazole derivatives:

  • In one study involving synthesized triazoles based on nalidixic acid derivatives, compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria with broad-spectrum efficacy .
CompoundActivity TypeMIC (µg/mL)Reference
Triazole AAntibacterial8
Triazole BAntifungal16
Triazole CAnticancer< 10

Q & A

Q. Table 1. Key Physicochemical Properties

ParameterValueSource
Molecular Weight292.2 g/mol
Solubility (H₂O)10 mg/mL (pH 7.4)
LogP (Predicted)1.2 ± 0.3
Melting Point202–205°C (decomposes)

Q. Table 2. Toxicity Profile Comparison

ParameterN⁵-(Piperidin-4-yl) DerivativeGuanazole
LD₅₀ (Mouse, IV)Not reported8.62 g/kg
Mutagenicity (Ames Test)NegativePositive

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